

Introduction: The Significance of Thiophene-Benzaldehyde Scaffolds

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Compound of Interest

Compound Name: *2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde*

Cat. No.: *B13307918*

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Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene-containing molecules holding a particularly prominent position.[1][2] The thiophene ring, a five-membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" due to its versatile structural and electronic properties.[1] It is an isostere of the benzene ring, allowing it to mimic phenyl groups in drug molecules while offering distinct lipophilicity and metabolic profiles.[3] The sulfur atom can engage in crucial hydrogen bonding and π -stacking interactions, enhancing binding affinity to biological targets like enzymes and receptors.[3] Consequently, thiophene derivatives have been successfully incorporated into a wide array of therapeutics, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[1][2]

The subject of this guide, **2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde**, combines the thiophene core with a fluorinated benzaldehyde moiety. The inclusion of a fluorine atom is a common strategy in drug design to modulate electronic properties, improve metabolic stability, and enhance membrane permeability. The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block for creating diverse chemical libraries for screening and lead optimization.

IUPAC Nomenclature and Structural Elucidation

The systematic name **2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde** is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for substitutive nomenclature.

- Parent Structure: The primary functional group is the aldehyde (-CHO) attached to a benzene ring, making it a "benzaldehyde".
- Numbering: The carbon atom of the aldehyde group is designated as the point of attachment to the ring, but the ring itself is numbered starting from the carbon bearing the aldehyde, which is C1. Substituents are given the lowest possible locants. In this case, the substituents are at positions 2 and 6.
- Substituents on the Benzene Ring:
 - A fluorine atom is located at position 2, hence "2-Fluoro".
 - A thiophene-based group is at position 6.
- Substituents on the Thiophene Ring:
 - The thiophene ring is attached to the benzaldehyde ring via its C3 position ("thiophen-3-yl").
 - A methyl group is located at position 5 of the thiophene ring ("5-methyl"). The sulfur atom in the thiophene ring is position 1.

The resulting structure combines an electron-withdrawing fluorine atom ortho to the aldehyde and a sterically demanding and electron-rich methylthiophene group on the other ortho position. This unique substitution pattern is expected to influence the molecule's conformation and the reactivity of the aldehyde group. For instance, in 2-fluorobenzaldehyde, the anti-conformer (where the aldehyde oxygen is turned away from the fluorine) is favored due to steric and electrostatic interactions.[4]

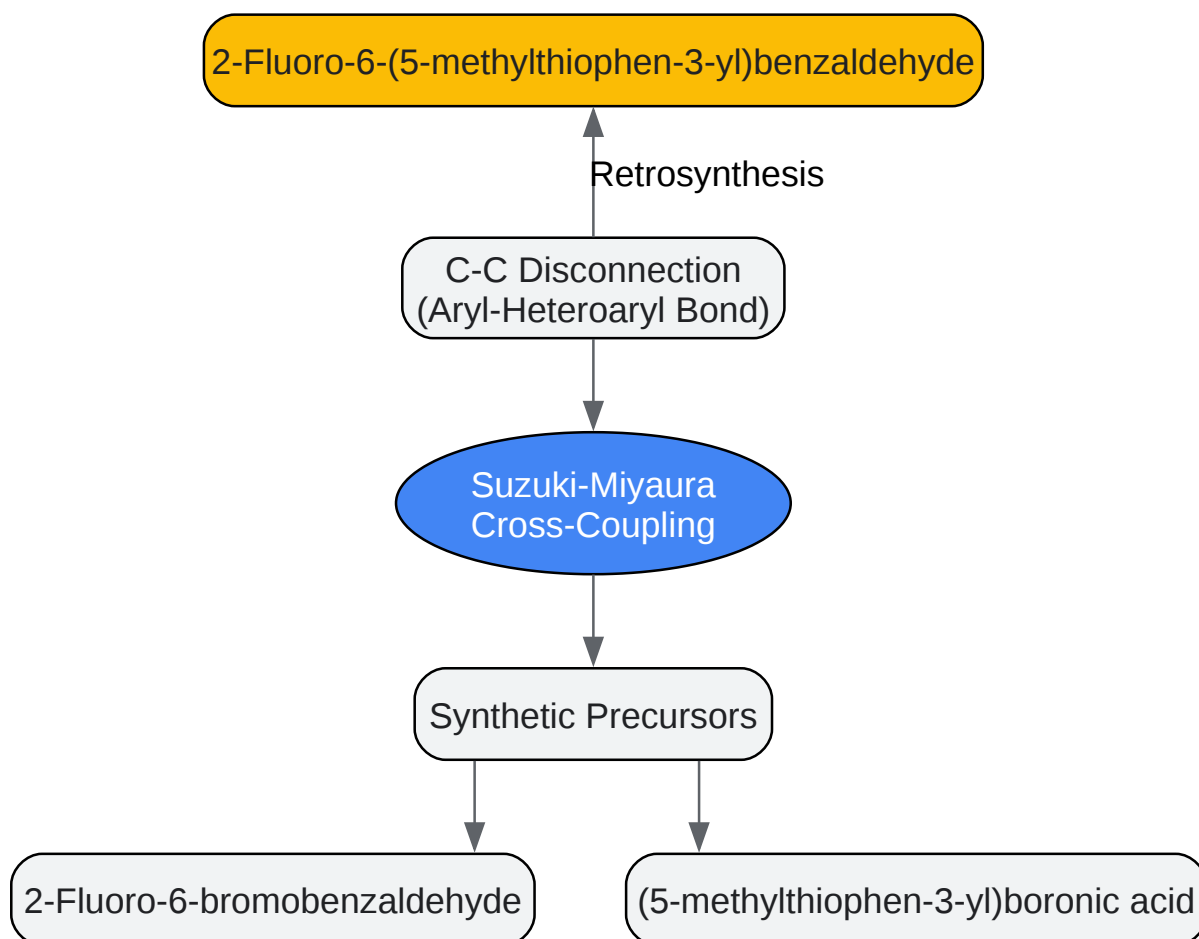
Retrosynthetic Analysis and Synthesis Strategy

The key challenge in synthesizing this molecule is the formation of the carbon-carbon bond between the benzaldehyde and thiophene rings. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[5][6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its precursors, making it a cornerstone of modern organic synthesis.[5][7]

Our retrosynthetic analysis disconnects the molecule at the aryl-heteroaryl C-C bond, leading to two potential precursor pairs for a Suzuki coupling:

- Route A (Preferred): 2-Fluoro-6-halobenzaldehyde and (5-methylthiophen-3-yl)boronic acid.
- Route B: (2-Fluoro-6-formylphenyl)boronic acid and 3-halo-5-methylthiophene.

Route A is generally preferred due to the often higher stability and commercial availability of aryl halides and heteroaryl boronic acids.



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Caption: Retrosynthetic analysis via a Suzuki-Miyaura coupling strategy.

Experimental Protocols

The following protocols are representative methodologies based on established literature procedures for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives.[5][7][8]

Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize **2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde** from 2-bromo-6-fluorobenzaldehyde and (5-methylthiophen-3-yl)boronic acid.

Materials:

- 2-Bromo-6-fluorobenzaldehyde (1.0 eq)
- (5-Methylthiophen-3-yl)boronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)[5]
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorobenzaldehyde (1.0 eq), (5-methylthiophen-3-yl)boronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe. The reaction mixture should be stirred to form a suspension.
- **Catalyst Addition:** Add the palladium catalyst, $Pd(PPh_3)_4$ (0.03 eq), to the flask under a positive flow of inert gas.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Protocol: Product Characterization

Objective: To confirm the identity and purity of the synthesized product.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - Dissolve a small sample (~5-10 mg) in deuterated chloroform ($CDCl_3$).
 - Acquire 1H NMR and ^{13}C NMR spectra.^[9] The data should be consistent with the predicted shifts in Table 2.

- Mass Spectrometry (MS):
 - Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the exact mass of the molecular ion ($[M]^+$ or $[M+H]^+$), matching the calculated value for $C_{12}H_9FOS$.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the pure compound. Key stretches to observe include the aromatic C-H, the aldehydic C-H, and the strong C=O stretch.

Physicochemical and Spectroscopic Characterization

All quantitative data for the target compound are summarized below for easy reference.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	$C_{12}H_9FOS$
Molecular Weight	220.27 g/mol
Appearance	Expected to be a pale yellow solid or oil

| Solubility | Soluble in common organic solvents (e.g., CH_2Cl_2 , $CHCl_3$, EtOAc) |

Table 2: Predicted Spectroscopic Data

Type	Expected Features
^1H NMR (CDCl_3)	δ 10.2-10.4 ppm: Singlet (or doublet due to F-coupling), 1H (Aldehyde, -CHO). δ 7.0-7.8 ppm: Multiplets, 5H (Aromatic protons from benzaldehyde and thiophene rings). δ 2.5-2.6 ppm: Singlet, 3H (Methyl, -CH₃).
^{13}C NMR (CDCl_3)	δ ~190 ppm: Aldehyde carbonyl carbon. δ 115-165 ppm: Aromatic carbons, with C-F coupling visible. δ ~15 ppm: Methyl carbon.
IR (cm^{-1})	~3100-3000: Aromatic C-H stretch.~2820, ~2720: Aldehydic C-H stretch (Fermi doublet).~1700-1680: Strong C=O stretch (aldehyde).~1250-1200: C-F stretch.

| HRMS (ESI+) | m/z: Calculated for $[\text{M}+\text{H}]^+$ ($\text{C}_{12}\text{H}_{10}\text{FOS}$): 221.0431. Found: 221.xxxx. |

Applications in Drug Discovery and Materials Science

The 2-Fluoro-6-(aryl/heteroaryl)benzaldehyde scaffold is a highly valuable platform for developing novel therapeutic agents and functional materials.

- **Medicinal Chemistry:** Thiophene-based compounds are actively investigated as anticancer, antimicrobial, and anti-inflammatory agents.^{[2][10][11]} The aldehyde group on this specific molecule can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions (e.g., Wittig, Knoevenagel) to build more complex molecules for biological screening.^[12] The fluoro-substituted biaryl core structure is a key feature in many enzyme inhibitors, where the fluorine can enhance binding affinity and block metabolic degradation.
- **Materials Science:** Aryl-thiophene structures are fundamental building blocks for organic electronics.^[13] They are used in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The specific substitution

pattern and the presence of the aldehyde handle allow for the synthesis of tailored materials with specific electronic and photophysical properties.

Conclusion

2-Fluoro-6-(5-methylthiophen-3-yl)benzaldehyde is a strategically designed molecule that leverages the privileged nature of the thiophene scaffold and the synthetic versatility of the aldehyde functional group. Its synthesis is reliably achieved through robust and scalable methods like the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and characterization data provided in this guide serve as a foundational resource for researchers aiming to utilize this compound as a key intermediate in the development of novel pharmaceuticals and advanced organic materials.

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